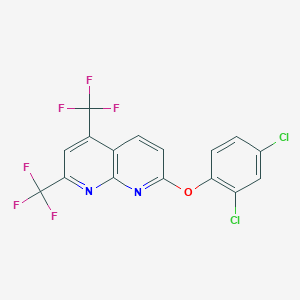

7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Descripción general

Descripción

The compound 7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a derivative of 1,8-naphthyridine, a bicyclic compound consisting of two nitrogen atoms at the 1 and 8 positions of the naphthalene ring. This particular derivative is not directly mentioned in the provided papers, but its structure suggests potential for interesting chemical properties and reactivity due to the presence of electron-withdrawing groups such as trifluoromethyl and dichlorophenoxy moieties.

Synthesis Analysis

The synthesis of related 1,8-naphthyridine derivatives often involves cyclization reactions and substitution processes. For instance, the synthesis of 1,8-bis(diphenylmethylium)naphthalenediyl dications, which are structurally related to the compound of interest, was achieved by starting from a cyclic ether precursor derived from 1,8-dibromonaphthalene and proceeding through deoxygenation with a silylating reagent under anhydrous conditions . Similarly, 7-substituted 1,8-naphthyridine derivatives were synthesized from dichloronicotinic acid derivatives through Dieckmann-type cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine derivatives is characterized by the presence of a naphthalene core with two nitrogen atoms. The substitution of the core with various groups can significantly alter the electronic properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups can affect the fluorescence properties of the molecule, as observed in the case of 2,7-bis(4-methoxyphenyl)-1,8-naphthyridine .

Chemical Reactions Analysis

1,8-Naphthyridine derivatives can undergo various chemical reactions, including oxidative coupling and substitution reactions. The oxidative self-coupling of N,N-dialkylanilines mediated by naphthalene-1,8-diylbis(diphenylmethylium) dications is an example of such reactivity, leading to the formation of benzidines . Additionally, Suzuki–Miyaura cross-coupling reactions have been employed to synthesize 2,7-dialkyl- and 2,7-dialkenyl-1,8-naphthyridines from dichloro-1,8-naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridine derivatives are influenced by their molecular structure. The presence of halogens and trifluoromethyl groups typically increases the compound's lipophilicity and may affect its boiling and melting points. The electronic properties, such as fluorescence, are also affected by the nature of the substituents, with some derivatives showing strong fluorescence when electron-donating groups are present . The antibacterial activity of certain 1,8-naphthyridine derivatives, such as those related to enoxacin, highlights the potential biological relevance of these compounds .

Aplicaciones Científicas De Investigación

1. Synthesis and Structural Analysis

- Researchers have synthesized various complexes containing derivatives of naphthyridines, including 7-(2,4-dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, and characterized them using X-ray diffraction, NMR, and elemental analysis. These studies provide insights into the structural properties and potential applications of these compounds in different fields, such as materials science and chemistry (Gan et al., 2011).

2. Photoluminescent Properties

- The photoluminescent properties of certain naphthyridine-based complexes have been studied, revealing potential applications in the development of luminescent materials and sensors. These studies focus on understanding how the structure of naphthyridine derivatives influences their photoluminescent behaviors (Zuo et al., 2003).

3. Catalytic Applications

- Naphthyridine derivatives, such as 7-(2,4-dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine, have been explored for their catalytic properties in various chemical reactions. This includes their use in facilitating azide–alkyne cycloaddition reactions, which are significant in the field of organic synthesis (Liu et al., 2013).

4. Antibacterial Activity

- Certain naphthyridine derivatives exhibit antibacterial properties, making them potential candidates for the development of new antibacterial agents. Research in this area focuses on synthesizing and evaluating the antibacterial efficacy of these compounds (Matsumoto et al., 1984).

5. Application in Base Catalysis

- Naphthyridine derivatives have been used in base catalysis, demonstrating their versatility in chemical synthesis and potential for use in industrial processes. This includes their role in facilitating additions of alcohols to certain ketenes (Liebig & Lüning, 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It contains a 2,4-dichlorophenoxy moiety, which is also present in the well-known herbicide 2,4-dichlorophenoxyacetic acid (2,4-d) . 2,4-D is known to mimic the natural plant hormone auxin , suggesting that our compound might have a similar target.

Mode of Action

2,4-d, a structurally similar compound, acts as a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth . It’s plausible that our compound might interact with its targets in a similar manner.

Biochemical Pathways

2,4-d is known to affect the normal growth processes in plants . It’s possible that our compound might influence similar pathways.

Pharmacokinetics

2,4-d is known to be highly water-soluble , which could suggest similar properties for our compound.

Result of Action

2,4-d is known to cause uncontrolled growth in broadleaf weeds, leading to their death . It’s possible that our compound might have similar effects.

Action Environment

2,4-d is known to be highly water-soluble , suggesting that it could be easily transported in the environment. It’s plausible that similar environmental factors might influence the action of our compound.

Propiedades

IUPAC Name |

7-(2,4-dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6Cl2F6N2O/c17-7-1-3-11(10(18)5-7)27-13-4-2-8-9(15(19,20)21)6-12(16(22,23)24)25-14(8)26-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIXBJOKKTXZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6Cl2F6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166178 | |

| Record name | 7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

CAS RN |

246022-24-2 | |

| Record name | 7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246022-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2,4-Dichlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

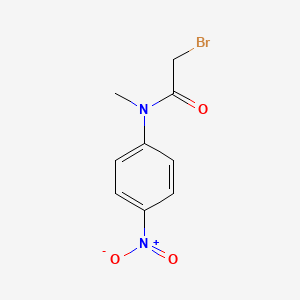

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B3034805.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol](/img/structure/B3034810.png)

![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)

![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)